molecular formula C14H9ClN2O2 B1420384 5-(4-chlorobenzoyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1096942-88-9

5-(4-chlorobenzoyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B1420384
M. Wt: 272.68 g/mol
InChI Key: BXRBYHPVIKCVRZ-UHFFFAOYSA-N
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Description

The compound “5-(4-chlorobenzoyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a synthetic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich1. However, Sigma-Aldrich does not collect analytical data for this product1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, a related compound, “5-[(4-CHLOROBENZOYL)OXY]-2-((E)-{[(DECANOYLAMINO)ACETYL]HYDRAZONO}METHYL)PHENYL 4-CHLOROBENZOATE”, has a similar structure1. Another related compound, “quinolin-8-yl 4-chlorobenzoate”, was synthesized via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride2.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results. However, a related compound, “5-[(4-CHLOROBENZOYL)OXY]-2-((E)-{[(DECANOYLAMINO)ACETYL]HYDRAZONO}METHYL)PHENYL 4-CHLOROBENZOATE”, has a linear formula of C33H35Cl2N3O61.



Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. However, a related compound, “4-chlorobenzoyl chloride”, is mentioned in the context of thermoanalytical methods which offer important information about the physical and chemical properties of drugs3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the search results. However, a related compound, “4-chlorobenzoyl chloride”, is mentioned in the context of thermoanalytical methods which offer important information about the physical and chemical properties of drugs3.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzothiazepines and Isothiazole Derivatives

    The compound is used in the synthesis of benzothiazepines and isothiazole derivatives. The reactions involve the use of 5-substituted-2-aminobenzenethiols and δ-(4-chlorobenzoyl)acrylic acids, leading to various substituents in the final compounds (Upreti et al., 1996). Additionally, it is utilized in the synthesis of amide and ester derivatives of 5‐(4‐chlorobenzoyl)amino‐3‐methyl‐4‐isothiazolecarboxylic acid, showing significant anti-inflammatory activity (Regiec et al., 2006).

  • Molecular Docking Studies

    The compound has been involved in FT-IR and FT-Raman spectroscopic studies, quantum chemical analysis, and molecular docking studies. These studies provide insights into the molecule's stability, shape, charge density distribution, and site of chemical reactivity, which are crucial for understanding its pharmacological importance (Venil et al., 2021).

  • Formation of Novel Compounds

    It is involved in reactions leading to the formation of various novel compounds like pyrazole, oxadiazole, and oxadiazine derivatives. These compounds are synthesized under specific conditions, providing a deeper understanding of the solvent's role and the observed conversions (Hassan et al., 2005).

Biological and Pharmacological Activities

  • Antimicrobial and Antiproliferative Activities

    Derivatives synthesized from this compound demonstrate antimicrobial and antiproliferative activities. For instance, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety show significant biological properties, including inhibition of HCT-116 cancer cells (Mansour et al., 2020).

  • Synthesis of Antimicrobial Agents

    The compound contributes to the synthesis of 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which exhibit notable antibacterial and antifungal activity against various clinical isolates of bacteria and fungi (Reddy et al., 2010).

Safety And Hazards

The safety and hazards of this compound are not explicitly mentioned in the search results. However, a related compound, “4-chlorobenzoyl chloride”, is considered hazardous by the 2012 OSHA Hazard Communication Standard56.


Future Directions

properties

IUPAC Name

5-(4-chlorobenzoyl)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-4-1-8(2-5-10)13(18)9-3-6-11-12(7-9)17-14(19)16-11/h1-7H,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRBYHPVIKCVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)NC(=O)N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorobenzoyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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